

## Cross-resistance studies with Pilabactam sodium and other beta-lactamase inhibitors

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# Pilabactam Sodium: A Novel Beta-Lactamase Inhibitor Tackling Cross-Resistance

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San Diego, CA – In the ongoing battle against antimicrobial resistance, a new beta-lactamase inhibitor, **Pilabactam sodium** (also known as QPX7728), is demonstrating remarkable potential in overcoming resistance mechanisms that render many current antibiotics ineffective. Developed by Qpex Biopharma, this novel agent exhibits a broad spectrum of activity against both serine and metallo-beta-lactamases, offering a promising new option for treating infections caused by multidrug-resistant Gram-negative bacteria. This guide provides a comprehensive comparison of **Pilabactam sodium** with other beta-lactamase inhibitors, supported by experimental data.

### **Overcoming the Resistance Challenge**

The effectiveness of beta-lactam antibiotics is consistently threatened by the production of beta-lactamase enzymes by bacteria. While the introduction of beta-lactamase inhibitors (BLIs) has been a crucial strategy, the emergence of new and diverse enzymes, including metallobeta-lactamases (MBLs), has created a significant clinical challenge. **Pilabactam sodium**, a cyclic boronic acid-based BLI, distinguishes itself by its ability to inhibit a wider range of these enzymes than many currently available inhibitors.[1][2]





#### **Comparative In Vitro Activity**

**Pilabactam sodium**, in combination with various beta-lactam antibiotics, has shown potent in vitro activity against a wide array of clinically important Gram-negative pathogens that are resistant to other commercially available beta-lactam/beta-lactamase inhibitor combinations.

## Activity against Carbapenem-Resistant Acinetobacter baumannii (CRAB)

**Pilabactam sodium** significantly enhances the potency of meropenem against CRAB isolates. The addition of **Pilabactam sodium** at concentrations of 4 and 8  $\mu$ g/mL markedly reduces the Minimum Inhibitory Concentration (MIC) of meropenem required to inhibit the growth of these highly resistant bacteria.

Table 1: Comparative Activity of Meropenem in Combination with **Pilabactam Sodium** against Carbapenem-Resistant Acinetobacter baumannii (n=275)[3][4]

Combination Agent	Pilabactam Sodium Concentration (µg/mL)	Meropenem MIC50 (μg/mL)	Meropenem MIC90 (μg/mL)
Meropenem alone	-	64	>64
Meropenem + Pilabactam	4	4	8
Meropenem + Pilabactam	8	2	4

#### **Activity against Pseudomonas aeruginosa**

Against a challenging panel of Pseudomonas aeruginosa isolates, including those resistant to ceftazidime-avibactam and ceftolozane-tazobactam, **Pilabactam sodium** restores the activity of multiple beta-lactam partners. Notably, the combination with ceftolozane demonstrates superior activity.

Table 2: Comparative Activity of Beta-Lactam Combinations with **Pilabactam Sodium** (8 μg/mL) against a Challenge Panel of Pseudomonas aeruginosa (n=290)[1]



Combination Agent	% Susceptible at Breakpoint	
Ceftolozane-Tazobactam	1.4	
Ceftazidime-Avibactam	2.4	
Meropenem-Vaborbactam	15.2	
Imipenem-Relebactam	19.3	
Ceftolozane + Pilabactam	78.6	
Meropenem + Pilabactam	65.5	
Cefepime + Pilabactam	70.3	
Piperacillin + Pilabactam	70.3	

### **Activity against Enterobacterales**

**Pilabactam sodium** demonstrates potent activity against Enterobacterales producing a wide range of beta-lactamases, including extended-spectrum beta-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and metallo-beta-lactamases (MBLs). It effectively restores the activity of both intravenous and oral beta-lactam antibiotics.

Table 3: Comparative Activity of Meropenem in Combination with **Pilabactam Sodium** against Carbapenem-Resistant Enterobacterales (n=208)[1]

Combination Agent	Pilabactam Sodium Concentration (µg/mL)	Meropenem MIC50 (μg/mL)	Meropenem MIC90 (μg/mL)
Meropenem alone	-	64	>128
Meropenem + Pilabactam	4	0.5	2
Meropenem + Pilabactam	8	0.25	1





#### **Mechanism of Action: A Broader Net**

**Pilabactam sodium**'s unique cyclic boronate structure allows it to form a reversible covalent bond with the active site of both serine- and metallo-beta-lactamases.[2][5][6] This dual-targeting mechanism is a significant advantage over many existing inhibitors which are primarily effective against serine-beta-lactamases.



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Caption: Mechanism of action of **Pilabactam sodium** in combination with a beta-lactam antibiotic.

#### **Experimental Protocols**

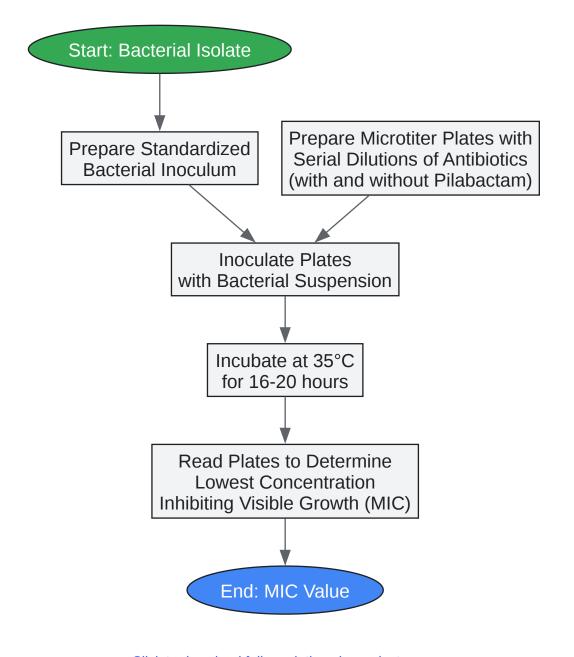
The data presented in this guide were generated using standardized in vitro susceptibility testing methods.

#### **Minimum Inhibitory Concentration (MIC) Testing**

MIC values were determined by the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

**Experimental Workflow:** 





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Caption: Standardized workflow for Minimum Inhibitory Concentration (MIC) determination.

#### Conclusion

**Pilabactam sodium** represents a significant advancement in the field of beta-lactamase inhibitors. Its ultra-broad-spectrum activity, particularly against challenging pathogens producing both serine- and metallo-beta-lactamases, positions it as a promising candidate to address the critical unmet medical need for new agents to treat serious Gram-negative infections. The in vitro data strongly suggest that **Pilabactam sodium**, in combination with



appropriate beta-lactam partners, has the potential to overcome a wide range of resistance mechanisms, thereby restoring the clinical utility of these essential antibiotics. Further clinical studies are underway to evaluate the in vivo efficacy and safety of **Pilabactam sodium**-based combination therapies.

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